5-Chloroquinolin-8-yl 3-methylbenzoate chemical structure analysis
5-Chloroquinolin-8-yl 3-methylbenzoate chemical structure analysis
Structure-Activity Interface, Synthesis, and Pharmacological Potential
Executive Summary & Structural Logic
The compound 5-Chloroquinolin-8-yl 3-methylbenzoate represents a strategic derivatization of the 8-hydroxyquinoline (8-HQ) scaffold. By masking the phenolic hydroxyl group of the parent pharmacophore (5-chloro-8-hydroxyquinoline, or Cloxyquin) with a 3-methylbenzoic acid moiety via an ester linkage, this molecule functions primarily as a lipophilic prodrug .
This structural modification addresses two critical limitations of the parent Cloxyquin:
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Membrane Permeability: The esterification abates the polarity of the phenolic -OH, significantly increasing the LogP (partition coefficient), thereby facilitating passive transport across lipid bilayers (e.g., the mycobacterial cell wall or the blood-brain barrier).
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Chelation Control: The ester cap prevents premature metal chelation in the extracellular space. Bioactivation occurs only upon intracellular hydrolysis by non-specific esterases, releasing the active chelator in situ.
Physicochemical Profile (Calculated)
| Property | Value / Description | Significance |
| Molecular Formula | C₁₇H₁₂ClNO₂ | Core stoichiometry. |
| Molecular Weight | ~297.74 g/mol | Optimal for oral bioavailability (<500 Da). |
| Core Scaffold | 5-Chloro-8-hydroxyquinoline | Antibacterial/Antifungal/Chelator.[1] |
| Leaving Group | 3-Methylbenzoic Acid | Lipophilic carrier; generally low toxicity. |
| Predicted LogP | ~4.5 - 5.1 | Highly lipophilic (Parent Cloxyquin LogP ~2.8). |
| H-Bond Donors | 0 | Improves membrane diffusion. |
| H-Bond Acceptors | 3 (N, Ester O, Carbonyl O) | Interaction points for esterases. |
Chemical Structure Analysis
The Quinoline Core (Pharmacophore)
The 5-chloro-8-hydroxyquinoline moiety is a privileged scaffold. The nitrogen atom (N1) and the oxygen atom (from the ester/phenol) are positioned to form a five-membered chelate ring with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) once the ester is cleaved. The chlorine atom at position 5 exerts an electron-withdrawing effect, modulating the pKa of the phenol (making it more acidic) and enhancing the stability of the resulting metal complexes.
The Ester Linkage (The "Switch")
The ester bond connecting C8-Oxygen to the carbonyl of the 3-methylbenzoate is the metabolic trigger. In plasma or cytosolic environments, carboxylesterases (CES1/CES2) attack this bond. The rate of hydrolysis is sterically influenced by the meta-methyl group on the benzoate ring, offering a "tunable" release profile compared to unsubstituted benzoates.
The 3-Methylbenzoate Tail
Unlike a simple acetyl group (which hydrolyzes rapidly), the 3-methylbenzoyl group adds significant bulk and lipophilicity. This facilitates interaction with hydrophobic pockets in target proteins or enzymes prior to hydrolysis.
Synthesis Protocol
The synthesis follows a standard nucleophilic acyl substitution pathway. To ensure high yield and purity, the Acid Chloride Method is preferred over Fischer esterification due to the lower reactivity of the phenol on the quinoline ring.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via nucleophilic acyl substitution using an acid chloride and a tertiary amine base.
Step-by-Step Methodology
Reagents:
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5-Chloro-8-hydroxyquinoline (1.0 eq)
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3-Methylbenzoyl chloride (1.1 eq)
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Triethylamine (TEA) (1.2 eq)
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Dichloromethane (DCM) (Anhydrous)
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DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)
Protocol:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-Chloro-8-hydroxyquinoline (10 mmol) in anhydrous DCM (50 mL).
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Activation: Add Triethylamine (12 mmol) and catalytic DMAP (1 mmol). Cool the mixture to 0°C in an ice bath.
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Addition: Dropwise add 3-Methylbenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting phenol (lower Rf) should disappear.
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Work-up:
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Quench with water (50 mL).
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Wash the organic layer sequentially with 5% NaHCO₃ (to remove excess acid), 0.1 M HCl (to remove excess amine), and Brine.
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Dry over anhydrous Na₂SO₄.[2]
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Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Validation Criteria:
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¹H NMR (CDCl₃): Look for the disappearance of the broad phenolic -OH singlet (~9-10 ppm) and the appearance of the methyl singlet (~2.4 ppm) and benzoate aromatic protons.
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Yield Target: >85%.
Mechanism of Action: The "Trojan Horse" Strategy
The biological activity of this compound relies on a two-step mechanism: Transport and Activation .
Biological Pathway (DOT Visualization)
Figure 2: The prodrug mechanism facilitating intracellular delivery of the active chelator.
Therapeutic Implications
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Anti-Tuberculosis (TB): Cloxyquin derivatives are potent anti-TB agents.[1] The ester form allows the molecule to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis more effectively than the free phenol [1].
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Anticancer (Metallo-drug): Cancer cells often have elevated copper levels. Once hydrolyzed, the 8-HQ core chelates intracellular copper, acting as a proteasome inhibitor and inducing apoptosis via ROS generation [2].
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Neuroprotection: Similar to PBT2 (a related 8-HQ analog), this molecule could modulate metal homeostasis in Alzheimer’s models, redistributing zinc/copper from amyloid plaques, though the 5-chloro substituent specifically targets antimicrobial pathways [3].
Experimental Validation Protocols
To confirm the identity and purity of the synthesized compound, the following analytical suite is required.
Analytical Characterization Table
| Method | Expected Observation | Purpose |
| ¹H NMR | Singlet at ~2.45 ppm (3H, Ar-CH₃); Multiplets 7.4-8.9 ppm (Quinoline + Benzoate Ar-H). Absence of OH. | Structural Confirmation. |
| FT-IR | Strong C=O stretch at ~1740-1760 cm⁻¹ (Ester); Absence of broad O-H stretch at 3200-3400 cm⁻¹. | Functional Group Verification. |
| HRMS (ESI+) | [M+H]⁺ peak at m/z ~298.063. | Elemental Composition.[1][3] |
| HPLC | Single peak >98% area; UV detection at 254 nm. | Purity Assessment. |
Stability Assay (Self-Validating Protocol)
Goal: Determine the half-life of the ester in plasma vs. PBS.
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Setup: Incubate compound (10 µM) in (A) PBS (pH 7.4) and (B) Human Plasma at 37°C.
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Sampling: Aliquot at 0, 15, 30, 60, 120 min.
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Quench: Add cold Acetonitrile to precipitate proteins.
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Analysis: LC-MS/MS monitoring the transition of Parent (298 m/z) → Fragment (180 m/z, Cloxyquin).
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Logic: If PBS stability is high (>24h) but Plasma stability is low (<1h), the prodrug design is successful (chemical stability + enzymatic lability).
References
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Hongmanee, P., et al. (2016).[4] "In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1]
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Oliveri, V., & Vecchio, G. (2016).[5] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
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Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.
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PubChem. (2025).[6] "Compound Summary: Cloxyquin (5-Chloro-8-hydroxyquinoline)." National Library of Medicine.
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LGC Standards. (2025). "Reference Standard: Cloquintocet derivatives and metabolites." LGC Standards.
Sources
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Cloquintocet | C11H8ClNO3 | CID 15257197 - PubChem [pubchem.ncbi.nlm.nih.gov]
